1-(2,4-Dihydroxy-3-nitrophenyl)ethanone
Overview
Description
1-(2,4-Dihydroxy-3-nitrophenyl)ethanone is an organic compound with the molecular formula C8H7NO5 and a molecular weight of 197.14 g/mol . It is characterized by the presence of two hydroxyl groups and a nitro group attached to a phenyl ring, along with an ethanone group. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 2,4-dihydroxyacetophenone using nitric acid in the presence of sulfuric acid . The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,4-Dihydroxy-3-nitrophenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dihydroxy-3-nitrophenyl)ethanone is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and antimicrobial properties, is ongoing.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone involves its interaction with various molecular targets. The compound’s hydroxyl and nitro groups allow it to form hydrogen bonds and undergo redox reactions, which can modulate the activity of enzymes and other proteins. These interactions can affect cellular pathways and biological processes, leading to its observed effects in different research applications .
Comparison with Similar Compounds
1-(2,4-Dihydroxy-3-nitrophenyl)ethanone can be compared with other similar compounds such as:
2,4-Dihydroxyacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroacetophenone: Lacks the hydroxyl groups, affecting its hydrogen bonding capabilities.
2,4-Dihydroxy-3-methoxyacetophenone: Contains a methoxy group instead of a nitro group, altering its chemical reactivity and biological activity.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dihydroxy-3-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-4(10)5-2-3-6(11)7(8(5)12)9(13)14/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRUEYNZXBZBDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536001 | |
Record name | 1-(2,4-Dihydroxy-3-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89684-58-2 | |
Record name | 1-(2,4-Dihydroxy-3-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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